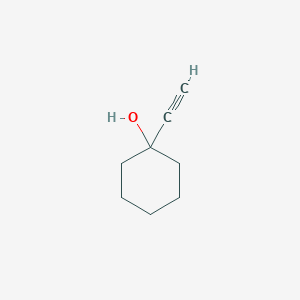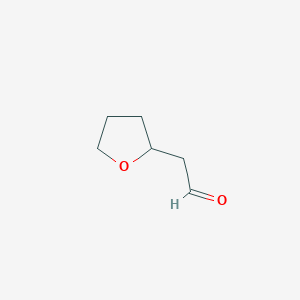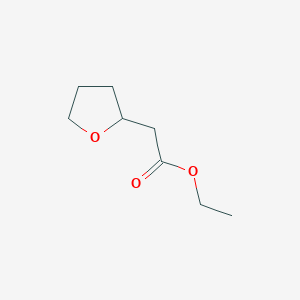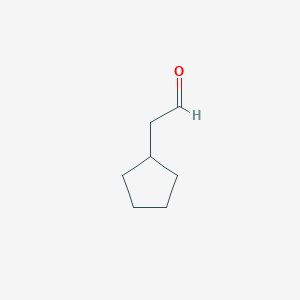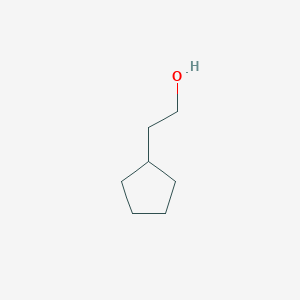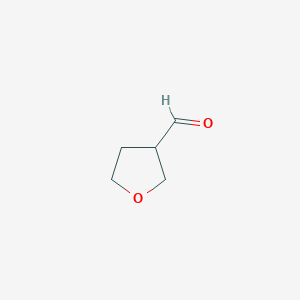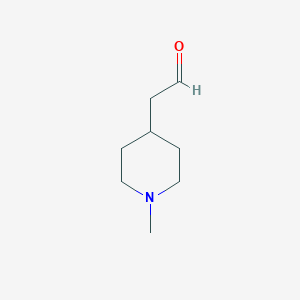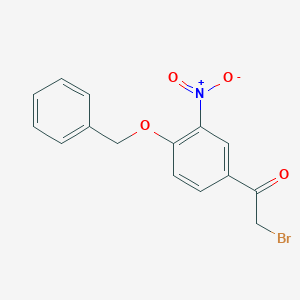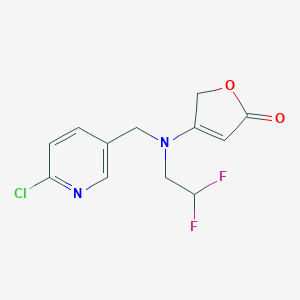
フルピラジフロン
概要
説明
Flupyradifurone (also known as Sivanto Prime) is a new insecticide developed by Bayer CropScience. It is an active ingredient in the insecticide Sivanto Prime, which was registered for use in the United States in 2015. Flupyradifurone is a member of the pyrazole carboxamide family of insecticides and has been shown to be effective against a number of pests, including aphids, thrips, and whiteflies.
科学的研究の応用
農業における害虫管理
農業において、フルピラジフロンは、アブラムシやハダニなどの樹液を吸う害虫の防除に使用されます。 その迅速な作用と全身移行性により、有用な昆虫に害を及ぼすことなく作物を保護する効果があり、総合的害虫管理 (IPM) プログラムに適しています .
環境への影響
フルピラジフロンの環境への影響は、重要な研究分野です。 環境に優しい設計ではありますが、研究では、現実的な圃場濃度が、ミツバチにおける酸化ストレスやアポトーシスの誘導など、非標的生物に悪影響を及ぼす可能性があることが示されています .
安全性と規制
フルピラジフロンの安全性プロファイルと規制状況は、公衆衛生におけるその用途にとって重要です。 WHOやEFSAなどの機関によって評価されており、公衆の安全を確保するために、そのリスクを評価し、使用に関するガイドラインを策定しています .
医学研究への応用
主に殺虫剤として使用されますが、フルピラジフロンの特性は、医学研究にも影響を与える可能性があります。 その作用機序と昆虫の神経系への影響は、神経科学研究や新しい治療法の開発に関する洞察を提供する可能性があります .
代替品と比較
フルピラジフロンは、スルホキサフロルなどの他の殺虫剤と比較されることがよくあります。研究では、特に受粉者に関する、それぞれの有効性と安全性プロファイルが注目されています。 このような比較は、より良い、より安全な害虫防除の選択肢を開発するために重要です .
作用機序
Target of Action
Flupyradifurone primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects. By acting on these receptors, flupyradifurone can effectively control pests.
Mode of Action
Flupyradifurone acts as an agonist on the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to an overstimulation of the nervous system in insects. Despite its similar action, flupyradifurone is structurally different from other known agonists .
Biochemical Pathways
It is known that the overstimulation of the nervous system caused by the activation of the nicotinic acetylcholine receptors can lead to paralysis and eventual death of the insect .
Pharmacokinetics
Flupyradifurone exhibits excellent systemic properties. It is taken up into the leaves and stems with spray application and via the roots when applied to soil or alternative substrates . After absorption into the plant, it is systemically translocated in the xylem and translaminarily distributed into the leaf lamina . The concentration in the plants reached the highest point in 7 and 14 days. After 24 days of the application, a significant decline is observed .
Result of Action
The result of flupyradifurone’s action is the effective control of major sucking pests like aphids, leafhoppers, psyllids, whiteflies, and other key insect pests including larval and adult stages . It also demonstrated an exceptional speed of action compared to other insecticides .
Action Environment
Flupyradifurone has been developed to meet agricultural needs in many regions of the world, primarily for uses in a wide variety of fruit and vegetable crops as well as plantation (citrus, coffee, cocoa), tropical fruits and defined broad acre crops . It is environmentally friendly to most beneficial insect groups, especially to honey bees and bumble bees . .
将来の方向性
生化学分析
Biochemical Properties
Flupyradifurone acts as an agonist on insect nicotinic acetylcholine receptors . It is structurally different from known agonists, as shown by chemical similarity analysis .
Molecular Mechanism
Flupyradifurone exerts its effects at the molecular level through its action as an agonist on insect nicotinic acetylcholine receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activity.
特性
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYTRGFOFZNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872811 | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951659-40-8 | |
| Record name | Flupyradifurone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupyradifurone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPYRADIFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

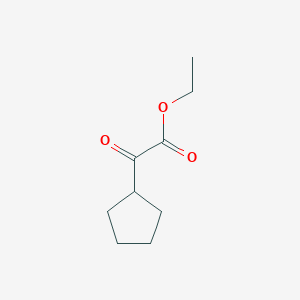

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
